1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide
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Overview
Description
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of a base.
Ethylsulfonyl Substitution:
Isopropoxypropyl Substitution: This step involves the reaction of the intermediate compound with an isopropoxypropyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the compound’s structure and functional groups. Typically, such compounds might modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide
- 1-(ethylsulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide
- 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide
Uniqueness
1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties or reactivity compared to similar compounds. Its unique structure might result in different binding affinities, metabolic stability, or biological activity.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-4-21(18,19)16-9-5-7-13(11-16)14(17)15-8-6-10-20-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBIXFXAVQTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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